molecular formula C15H16N4O3S2 B2867697 Benzyl 2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 1171729-47-7

Benzyl 2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2867697
CAS No.: 1171729-47-7
M. Wt: 364.44
InChI Key: BPZPWSGJSFGTOY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a thiadiazole ring, a cyclopropyl group, and a ureido group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring and the cyclopropyl group would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction could be used to form new carbon–carbon bonds . Additionally, the compound could undergo protodeboronation, a reaction that involves the removal of a boron group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the thiadiazole ring could affect its electronic properties, while the cyclopropyl group could influence its steric properties .

Scientific Research Applications

Synthesis of 1,2,4-Thiadiazole Derivatives

The synthesis of 1,2,4-thiadiazole derivatives, which includes compounds related to Benzyl 2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)acetate, has been extensively studied for its various applications in scientific research. These derivatives are obtained through reactions involving thioureas and [bis(acyloxy)iodo]arenes, leading to compounds with potential applications in medicinal chemistry due to their structural uniqueness and biological activities. For example, oxidative azacyclization of 1-monosubstituted thioureas with [bis(acyloxy)iodo]arenes results in the formation of 1,2,4-thiadiazole derivatives, demonstrating the versatility of thiadiazoles in synthesizing novel compounds with potential therapeutic applications (Mamaeva & Bakibaev, 2003).

Antimicrobial Activity

Thiadiazole derivatives, similar in structure to this compound, have shown promising antimicrobial properties. A study on the synthesis and antimicrobial activity of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines revealed that these compounds exhibit significant antibacterial and antifungal activities, comparable to standard antibiotics. This highlights the potential of thiadiazole derivatives in the development of new antimicrobial agents (Reddy & Reddy, 2010).

Antioxidant Activity and Toxicity Mitigation

The antioxidant properties of benzothiazole and thiourea derivatives have been investigated, particularly in the context of mitigating toxicity. For instance, benzothiazole-isothiourea derivatives have shown the ability to scavenge free radicals and exhibit protective effects against induced hepatotoxicity, suggesting their utility in antioxidant therapy and toxicity mitigation (Cabrera-Pérez et al., 2016).

Diuretic Activity

Research into the diuretic activity of substituted 1,3,4-thiadiazoles has indicated that these compounds can significantly increase the excretion of water and electrolytes in animal models. This suggests potential applications in the development of new diuretic agents, which could be relevant for the management of conditions such as hypertension and edema (Ergena et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound could involve further studying its properties and potential applications. This could include investigating its reactivity under different conditions, exploring its potential uses in fields like medicine or materials science, and developing new methods for its synthesis .

Properties

IUPAC Name

benzyl 2-[[5-(cyclopropylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S2/c20-12(22-8-10-4-2-1-3-5-10)9-23-15-19-18-14(24-15)17-13(21)16-11-6-7-11/h1-5,11H,6-9H2,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZPWSGJSFGTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=NN=C(S2)SCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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